molecular formula C15H18Cl2N2OS B2969187 N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride CAS No. 2247105-45-7

N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride

Cat. No. B2969187
CAS RN: 2247105-45-7
M. Wt: 345.28
InChI Key: WTJYVQSVXUQSHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, “4,4’-Di-tert-butylbiphenyl” can be prepared by acid-catalyzed alkylation of phenol with isobutene . Another related compound, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, have been synthesized and studied for their antimicrobial and antiproliferative properties .

Scientific Research Applications

Organic Synthesis and Chemical Properties

N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide; hydrochloride and its derivatives are crucial in the synthesis of complex molecules. For instance, the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing anti-inflammatory activity highlights the compound's utility in medicinal chemistry (Sunder & Maleraju, 2013). Furthermore, the development of fused thiazolo[3,2-a]pyrimidinones, using N-aryl-2-chloroacetamides as doubly electrophilic building blocks, demonstrates its role in facilitating complex ring structures, which are significant in pharmaceutical synthesis (Janardhan et al., 2014).

Anticancer Activities

Some derivatives of N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide; hydrochloride have been explored for their anticancer activities. The synthesis of N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives and the investigation into their anticancer activities revealed compounds with notable efficacy, suggesting potential applications in cancer treatment (Tay et al., 2012).

Agricultural Chemistry

The compound's derivatives, specifically chloroacetamide herbicides, have been extensively studied for their metabolism and toxicological profiles, highlighting the importance of understanding the metabolic pathways and potential risks associated with their use in agriculture (Coleman et al., 2000). These studies are crucial for designing safer and more effective herbicidal compounds.

Photophysical Properties

Investigations into the aggregation-induced emission enhancement of related compounds underscore the potential of N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide; hydrochloride derivatives in developing novel photophysical materials. Such studies are foundational for applications in optoelectronics and sensor technologies (Qian et al., 2007).

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS.ClH/c1-15(2,3)11-6-4-10(5-7-11)12-9-20-14(17-12)18-13(19)8-16;/h4-7,9H,8H2,1-3H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYVQSVXUQSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2247105-45-7
Record name N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride
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